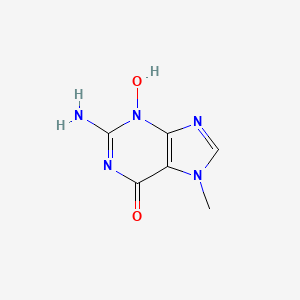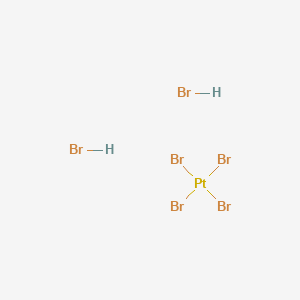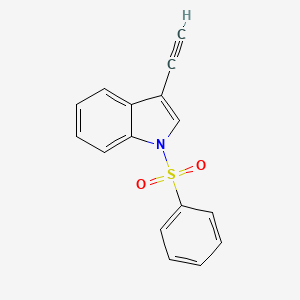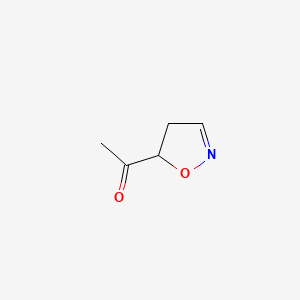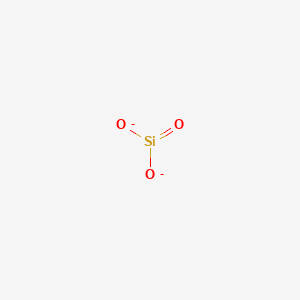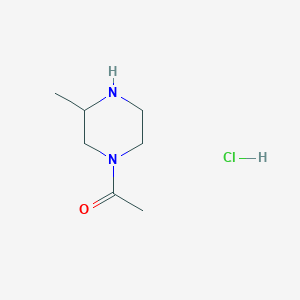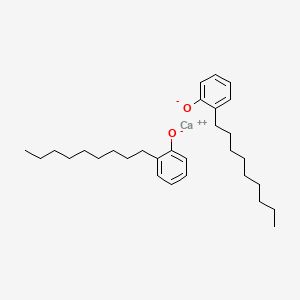![molecular formula C28H28BrNO5 B13818803 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate CAS No. 20146-14-9](/img/structure/B13818803.png)
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reaction: Reaction of the dihydroisoquinoline derivative with ethyl chloroformate in the presence of a base.
Conditions: Typically performed in an inert atmosphere with a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate typically involves multi-step organic reactions
-
Preparation of Benzyloxy-Bromophenyl Intermediate:
Reaction: Bromination of 4-benzyloxy-3-bromophenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.
-
Formation of Dihydroisoquinoline Core:
Reaction: Cyclization of the benzyloxy-bromophenyl intermediate with an appropriate amine to form the dihydroisoquinoline structure.
Conditions: This step often requires heating and the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
化学反応の分析
Types of Reactions: 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert carbonyl groups to alcohols or amines.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution products vary based on the nucleophile used.
科学的研究の応用
1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate has several scientific research applications:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studies of reaction mechanisms and catalysis.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate involves its interaction with specific molecular targets. The compound may exert its effects through:
-
Molecular Targets:
- Binding to enzymes or receptors involved in biological pathways.
- Modulating the activity of proteins or nucleic acids.
-
Pathways Involved:
- Inhibition of key enzymes in metabolic pathways.
- Activation or inhibition of signaling pathways related to cell growth and differentiation.
類似化合物との比較
- 1-{2-[4-(Benzyloxy)-3-chlorophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate.
- 1-{2-[4-(Benzyloxy)-3-fluorophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate.
Comparison:
- The presence of different halogen atoms (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and biological activity.
- The unique combination of functional groups in 1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate provides distinct chemical and physical properties.
特性
CAS番号 |
20146-14-9 |
|---|---|
分子式 |
C28H28BrNO5 |
分子量 |
538.4 g/mol |
IUPAC名 |
[1-[2-(3-bromo-4-phenylmethoxyphenyl)ethyl]-6-methoxy-3,4-dihydroisoquinolin-7-yl] ethyl carbonate |
InChI |
InChI=1S/C28H28BrNO5/c1-3-33-28(31)35-27-17-22-21(16-26(27)32-2)13-14-30-24(22)11-9-19-10-12-25(23(29)15-19)34-18-20-7-5-4-6-8-20/h4-8,10,12,15-17H,3,9,11,13-14,18H2,1-2H3 |
InChIキー |
FOUJWDHJWFDZEF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1=C(C=C2CCN=C(C2=C1)CCC3=CC(=C(C=C3)OCC4=CC=CC=C4)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



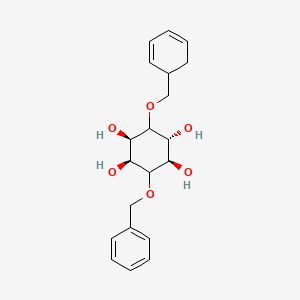
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
